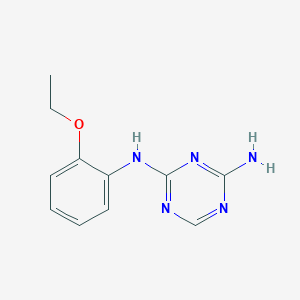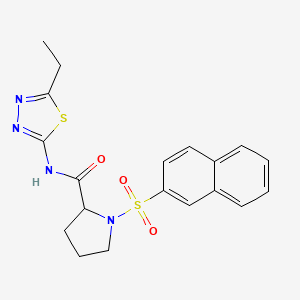
N~2~-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the ethoxyphenyl group enhances its chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyanoguanidine with 2-ethoxyaniline under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Cyanoguanidine reacts with 2-ethoxyaniline in the presence of hydrochloric acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the triazine ring.
Purification: The final product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of 1,3,5-triazine-2,4-diamine, N2-(2-ethoxyphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. Microwave-assisted synthesis is also employed to enhance reaction rates and improve product purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidized or reduced derivatives .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential use in treating various diseases due to its biological activity.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4-diamine, N2-(2-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound’s ability to selectively inhibit cancer cell growth while sparing normal cells makes it a promising therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
6-Chloro-1,3,5-triazine-2,4-diamine (Propazine): An herbicide used for weed control.
Uniqueness
1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- stands out due to its unique ethoxyphenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in the development of new therapeutic agents and advanced materials .
Properties
CAS No. |
113528-08-8 |
|---|---|
Molecular Formula |
C11H13N5O |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13N5O/c1-2-17-9-6-4-3-5-8(9)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16) |
InChI Key |
SFSLMGHPSFLQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}-N-phenylacetamide](/img/structure/B12213221.png)
![N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12213229.png)
![2-Thiazolamine, 4-[(4-methylphenyl)methyl]-](/img/structure/B12213240.png)
![1-(2-fluorophenyl)-5-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12213246.png)

![3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12213248.png)
![4-{11-[4-(benzyloxy)phenyl]-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B12213250.png)
![N-[(2Z)-3-(3,4-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12213265.png)
![4-{2-[4-(benzyloxy)phenyl]-2-oxoethyl}-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12213266.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B12213269.png)
![4-Amino-6-(3,4-dimethoxy-phenyl)-3-mercapto-4H-[1,2,4]triazin-5-one](/img/structure/B12213273.png)
![1-{6-[(4-Methylphenyl)amino]pyrimidin-4-yl}piperidine-4-carboxylic acid](/img/structure/B12213286.png)
![N-[4-(Chloromethyl)-1,3-thiazol-2-YL]pyrimidin-2-amine](/img/structure/B12213288.png)
![6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12213291.png)
